Mpro inhibitor N3

Antiviral efficacy EC50 comparison Vero E6

Mpro inhibitor N3 is the definitive reference for SARS-CoV-2 main protease research. First Mpro inhibitor co-crystallized with SARS-CoV-2 Mpro (PDB: 6LU7, 7BQY), it provides a unique high-resolution structural benchmark. Irreversible covalent mechanism—exclusive Cys145 modification confirmed by mass spectrometry and QM/MM—enables unambiguous target engagement verification. Validated IC50 values across HCoV-229E, FIPV, MHV-A59, SARS-CoV, and MERS-CoV make N3 the most cross-validated Mpro tool compound. Procure for crystallographic soaking, displacement assays, inhibition kinetics, and broad-spectrum antiviral programs.

Molecular Formula C35H48N6O8
Molecular Weight 680.8 g/mol
Cat. No. B1239777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMpro inhibitor N3
Molecular FormulaC35H48N6O8
Molecular Weight680.8 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C35H48N6O8/c1-20(2)16-27(39-35(47)30(21(3)4)40-31(43)23(6)37-34(46)28-17-22(5)49-41-28)33(45)38-26(18-25-14-15-36-32(25)44)12-13-29(42)48-19-24-10-8-7-9-11-24/h7-13,17,20-21,23,25-27,30H,14-16,18-19H2,1-6H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,40,43)/b13-12+/t23-,25-,26+,27-,30-/m0/s1
InChIKeyIDBWWEGDLCFCTD-VNEMRZQUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mpro Inhibitor N3 Procurement Guide: Peptidomimetic Covalent Inhibitor with Established Structural Provenance


Mpro inhibitor N3 (CAS 884650-98-0) is a peptidomimetic covalent inhibitor targeting the main protease (Mpro, also known as 3CLpro) of coronaviruses, including SARS-CoV-2 [1]. It features a Michael acceptor warhead that forms an irreversible covalent bond with the catalytic cysteine residue (Cys145) of Mpro, thereby blocking viral polyprotein processing essential for replication [2]. N3 was identified through computer-aided drug design and its complex with SARS-CoV-2 Mpro represents the first crystal structure of a COVID-19 viral protein deposited in the Protein Data Bank (PDB ID: 6LU7, subsequently refined to 7BQY at 1.7 Å resolution), establishing it as a foundational structural probe for coronavirus protease research [3].

Why Generic Substitution of Mpro Inhibitor N3 Fails: Divergent Binding Modes, Spectrum, and Structural Utility Across In-Class Compounds


Mpro inhibitor N3 cannot be interchanged with other Mpro inhibitors—even those sharing the covalent inhibition mechanism—due to fundamental differences in binding mode, antiviral spectrum, and established structural utility. While clinical candidates such as nirmatrelvir (PF-07321332) demonstrate picomolar potency against SARS-CoV-2 Mpro (Ki = 3.11 nM) [1], N3 exhibits activity across a broader panel of coronaviruses, including SARS-CoV, MERS-CoV, HCoV-229E (IC50 4.0 μM), FIPV (IC50 8.8 μM), and MHV-A59 (IC50 2.7 μM) . More critically, N3 possesses the only peer-reviewed, publicly available high-resolution co-crystal structure with SARS-CoV-2 Mpro (PDB: 6LU7, 7BQY), whereas many alternative inhibitors lack equivalent structural characterization, rendering N3 uniquely valuable as a positive control and structural probe. Substituting N3 with a higher-potency but spectrally narrower or structurally uncharacterized analog would compromise cross-coronavirus comparative studies and deprive experiments of a validated reference standard.

Mpro Inhibitor N3: Quantitative Differential Evidence Versus Closest Comparators


Mpro Inhibitor N3 vs. 11a: Cellular Antiviral Potency Differential in SARS-CoV-2-Infected Vero E6 Cells

In SARS-CoV-2-infected Vero E6 cells, Mpro inhibitor N3 demonstrates an EC50 of 16.77 μM, whereas the comparator compound 11a exhibits an EC50 of 0.53 μM under comparable assay conditions, representing a 31.6-fold higher cellular antiviral potency for 11a relative to N3 [1]. This quantitative difference is substantial and must be accounted for in experimental design. Despite N3's lower cellular potency, its established role as the first structurally characterized Mpro inhibitor complex (PDB: 6LU7) and its cross-coronavirus activity profile distinguish it from 11a, which is more narrowly optimized for SARS-CoV-2 [2].

Antiviral efficacy EC50 comparison Vero E6 SARS-CoV-2

Mpro Inhibitor N3 vs. Nirmatrelvir (PF-07321332): Binding Affinity Comparison and Structural Provenance Differentiation

Nirmatrelvir (PF-07321332) exhibits a Ki of 3.11 nM against SARS-CoV-2 Mpro, representing a reversible covalent inhibition mechanism with exceptionally high target affinity [1]. In contrast, comprehensive peer-reviewed enzymatic Ki data for N3 against SARS-CoV-2 Mpro is not available in the primary literature; N3's characterization centers on cellular EC50 values and its mechanistic classification as an irreversible covalent inhibitor via a two-step inactivation process demonstrated through QM/MM simulations [2]. N3's primary differentiation lies not in superior potency but in its unique status as the first SARS-CoV-2 Mpro co-crystal structure (PDB: 6LU7 at 2.16 Å; PDB: 7BQY at 1.7 Å) [3], whereas nirmatrelvir's co-crystal structures were reported subsequent to N3's foundational structural elucidation.

Binding affinity Ki comparison Covalent inhibition Enzymatic potency

Mpro Inhibitor N3 vs. GC376: Comparative Co-Crystal Structural Alignment and Binding Mode Analysis

Direct structural comparison of SARS-CoV-2 Mpro co-crystallized with N3 (PDB: 6LU7) versus GC376 (PDB: 7CBU) has been performed, revealing distinct binding orientations and interaction patterns within the active site [1]. GC376 exhibits enzymatic IC50 = 0.00014 ± 0.00001 μM (140 pM) against SARS-CoV-2 Mpro and cellular EC50 = 0.626 ± 0.06 μM in Vero E6 cells [2], demonstrating 26.8-fold higher cellular potency than N3's EC50 = 16.77 μM . Despite GC376's superior potency, N3's structural complex (PDB: 6LU7) was deposited earlier (January 26, 2020) and serves as the foundational template for Mpro inhibitor design, with its Michael acceptor warhead orientation providing the structural basis for subsequent derivative development [3].

Crystal structure Binding mode Structural biology Active site conformation

Mpro Inhibitor N3 Cross-Coronavirus Spectrum: Quantitative Activity Profile Across HCoV-229E, FIPV, and MHV-A59

Mpro inhibitor N3 exhibits quantifiable antiviral activity across a panel of coronaviruses beyond SARS-CoV-2, with IC50 values of 4.0 μM against HCoV-229E, 8.8 μM against FIPV, and 2.7 μM against MHV-A59 in viral replication assays . This cross-coronavirus profile is documented to include activity against SARS-CoV and MERS-CoV Mpro, though without precise IC50 values reported in the primary literature . In contrast, many alternative Mpro inhibitors including 11a, GC376, and nirmatrelvir are primarily characterized against SARS-CoV-2 Mpro, with limited or no reported cross-coronavirus activity data. The only peer-reviewed head-to-head comparison across species is between N3 and GC376, with GC376 showing IC50 = 0.00014 μM against SARS-CoV-2 Mpro but lacking equivalent published cross-coronavirus panel data comparable to N3's [1].

Broad-spectrum antiviral Cross-coronavirus activity IC50 panel Coronavirus comparative studies

Mpro Inhibitor N3 Active Site Selectivity: Covalent Modification Specificity Versus Ebselen and TPCK

Mass spectrometric analysis of Mpro cysteine modification patterns reveals that N3 selectively and covalently modifies the active site Cys145 residue of SARS-CoV-2 Mpro, whereas ebselen (a non-specific covalent inhibitor) covalently modifies multiple Mpro cysteine residues even in the presence of N3 [1]. TPCK, another covalent inhibitor, fails to covalently modify Mpro when N3 is pre-bound, confirming that N3 occupies and protects the active site from additional modification. This active site selectivity has been quantitatively characterized through intact protein mass spectrometry, showing a single mass shift corresponding to N3 adduct formation (Mpro + N3 adduct mass), while ebselen produces heterogeneous multi-adduct species under identical conditions [1].

Covalent inhibitor Active site selectivity Mass spectrometry Cysteine modification

Mpro Inhibitor N3 Hemihydrate Form: Stability and Handling Advantages Over Anhydrous or Amorphous Alternatives

Mpro inhibitor N3 is commercially available in hemihydrate form, which improves compound stability and handling properties compared to anhydrous or amorphous formulations . The hemihydrate crystalline form provides enhanced resistance to hygroscopic degradation during storage and experimental manipulation. Vendor technical specifications indicate storage at -20°C for long-term stability, with ≥98% purity (HPLC) maintained . The hemihydrate form is specifically noted to improve the compound's physicochemical stability, whereas alternative Mpro inhibitors such as 11a (molecular weight 452.6) and GC376 are not uniformly available in optimized hydrate crystalline forms, potentially affecting batch-to-batch reproducibility and long-term storage integrity [1].

Compound stability Formulation Hemihydrate Storage conditions

Optimal Research and Industrial Application Scenarios for Mpro Inhibitor N3 Based on Quantitative Evidence


Positive Control for SARS-CoV-2 Mpro Enzymatic and Cellular Assays Requiring Structurally Validated Reference

Mpro inhibitor N3 serves as an ideal positive control for SARS-CoV-2 Mpro enzymatic assays and cellular antiviral assays when structural validation and mechanism-of-action confidence are prioritized over maximal potency. With EC50 = 16.77 μM in SARS-CoV-2-infected Vero E6 cells and an irreversible covalent inhibition mechanism characterized through QM/MM simulations and mass spectrometry [1], N3 provides a well-characterized reference standard. Its active-site-selective Cys145 modification [2] ensures unambiguous target engagement verification. Unlike higher-potency alternatives such as 11a (EC50 = 0.53 μM) or GC376 (EC50 = 0.626 μM), N3's moderate potency window allows clearer differentiation of novel inhibitors with intermediate activity. The availability of the high-resolution co-crystal structure (PDB: 6LU7, 7BQY) [3] enables rational interpretation of structure-activity relationships in screening campaigns.

Cross-Coronavirus Comparative Studies Requiring Validated Broad-Spectrum Mpro Inhibitor

N3 is uniquely suitable for research programs investigating Mpro inhibition across multiple coronavirus species. With documented IC50 values of 4.0 μM (HCoV-229E), 8.8 μM (FIPV), and 2.7 μM (MHV-A59) in viral replication assays [1], and confirmed activity against SARS-CoV and MERS-CoV Mpro [2], N3 is the most extensively cross-validated Mpro inhibitor tool compound. Most comparator inhibitors (11a, GC376, nirmatrelvir) lack equivalent multi-species characterization in peer-reviewed literature. This makes N3 the preferred reference compound for studies comparing Mpro inhibition mechanisms across α-, β-, and γ-coronavirus genera, for veterinary coronavirus research (FIPV, MHV-A59), and for broad-spectrum antiviral discovery programs targeting conserved Mpro features.

Structural Biology and X-Ray Crystallography Studies Requiring Co-Crystallization Reference Ligand

N3 is the definitive reference ligand for SARS-CoV-2 Mpro co-crystallization studies. Its complex with SARS-CoV-2 Mpro was the first COVID-19 viral protein structure deposited in the PDB (6LU7, 2.16 Å resolution; subsequently refined to 7BQY at 1.7 Å) [1]. The structural comparison between SARS-CoV-2 Mpro-GC376 and SARS-CoV-2 Mpro-N3 co-crystal structures has been published [2], establishing N3 as the benchmark binding mode for comparative structural analysis. Researchers conducting fragment-based screening, molecular docking validation, or inhibitor design studies should procure N3 as the reference ligand for competitive displacement assays and as a positive control for crystallographic soaking experiments. Its well-characterized electron density map and binding conformation provide a validated template for interpreting novel ligand binding modes.

Mechanistic Studies of Irreversible Covalent Inhibition Kinetics and Active Site Selectivity

N3 is the preferred tool compound for mechanistic investigations of irreversible covalent Mpro inhibition. QM/MM molecular dynamics simulations have fully characterized the two-step inactivation mechanism (reversible binding followed by irreversible Cys145 alkylation) with computed free energy landscapes . Mass spectrometric analysis confirms exclusive Cys145 modification without off-target cysteine reactivity, in contrast to promiscuous covalent modifiers such as ebselen [1]. This selectivity profile makes N3 uniquely valuable for: (1) time-dependent inhibition kinetics studies requiring irreversible inactivation; (2) active site occupancy assays using intact protein mass spectrometry; (3) competitive binding experiments where unambiguous target engagement is essential; and (4) studies of resistance mechanisms to covalent Mpro inhibitors. Alternative covalent inhibitors lacking this level of mechanistic characterization cannot substitute for N3 in these specialized applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mpro inhibitor N3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.